molecular formula C17H18N4OS B2938482 N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide CAS No. 1444681-75-7

N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide

Cat. No. B2938482
CAS RN: 1444681-75-7
M. Wt: 326.42
InChI Key: LQFBEDAMLPZCOA-UHFFFAOYSA-N
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Description

N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTAP belongs to the class of compounds known as opioid receptor antagonists, which have been shown to have a wide range of pharmacological effects.

Mechanism of Action

N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide acts as a competitive antagonist at the mu-opioid receptor, which is the primary target of opioid drugs. By blocking the effects of opioids, N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide can help prevent addiction and relapse. Additionally, N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide has been shown to activate the kappa-opioid receptor, which has been linked to analgesia and other therapeutic effects.
Biochemical and Physiological Effects:
N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its opioid receptor antagonism and kappa-opioid receptor activation, N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide has been found to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide for lab experiments is its specificity for the mu-opioid receptor, which allows for more precise manipulation of opioid signaling pathways. However, N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide has a relatively short half-life, which can make it difficult to administer in experiments. Additionally, N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide can have off-target effects at high concentrations, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide. One area of interest is the development of N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide analogs with improved pharmacokinetic properties and/or increased selectivity for specific opioid receptors. Additionally, N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide could be studied in combination with other drugs or therapies for the treatment of opioid addiction and other conditions. Finally, further research is needed to fully understand the mechanisms underlying the various biochemical and physiological effects of N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide.

Synthesis Methods

The synthesis of N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide involves the reaction of 4-cyanothiophenol with 4-(1H-pyrazol-1-yl)benzaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromoacetamide. The final product is then purified through column chromatography to obtain pure N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide.

Scientific Research Applications

N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of opioid addiction. It has been shown to block the effects of opioid drugs such as morphine and heroin, which can help prevent relapse in individuals undergoing addiction treatment. Additionally, N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide has been found to have analgesic properties, making it a potential alternative to traditional opioid painkillers.

properties

IUPAC Name

N-(4-cyanothian-4-yl)-2-(4-pyrazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c18-13-17(6-10-23-11-7-17)20-16(22)12-14-2-4-15(5-3-14)21-9-1-8-19-21/h1-5,8-9H,6-7,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFBEDAMLPZCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)CC2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide

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